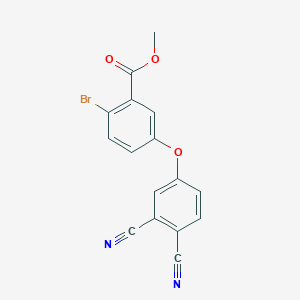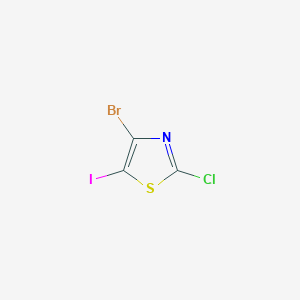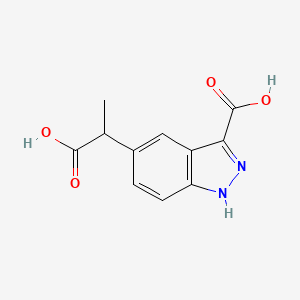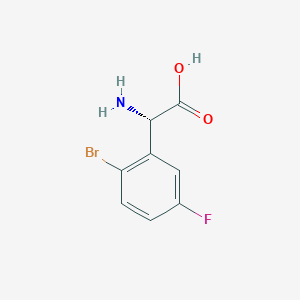
(S)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms in the aromatic ring makes it a valuable intermediate for the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.
Amination: The brominated and fluorinated phenylacetic acid is then subjected to amination to introduce the amino group at the alpha position.
Resolution: The racemic mixture of the amino acid is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for (S)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to improve efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation and Reduction: Oxidizing agents (e.g., PCC, DMP) and reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts, ligands, and bases (e.g., Pd(PPh3)4, K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(S)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study the effects of halogenated amino acids on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or act as an agonist or antagonist at specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride
- (S)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride
- (S)-2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid hydrochloride
Uniqueness
(S)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the aromatic ring. This unique arrangement can result in distinct chemical and biological properties compared to other halogenated amino acids. The compound’s specific stereochemistry (S-enantiomer) also contributes to its unique interactions with biological targets.
Propriétés
Formule moléculaire |
C8H7BrFNO2 |
|---|---|
Poids moléculaire |
248.05 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-bromo-5-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
Clé InChI |
ITLZFPCVLDHSAA-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)[C@@H](C(=O)O)N)Br |
SMILES canonique |
C1=CC(=C(C=C1F)C(C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


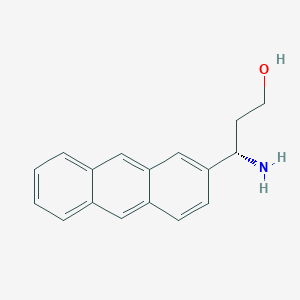
![cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B13042851.png)


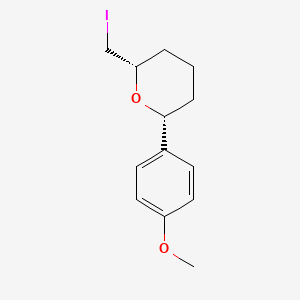
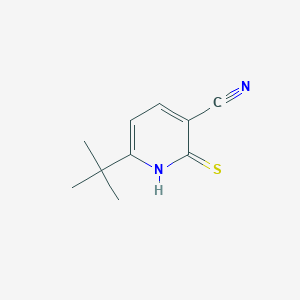
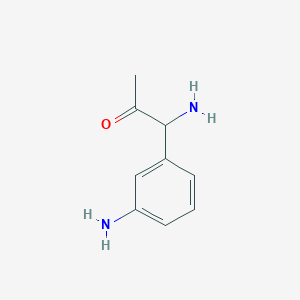
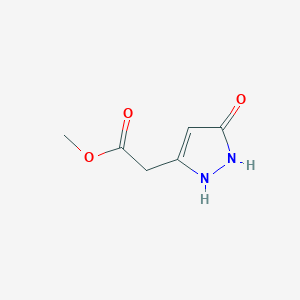
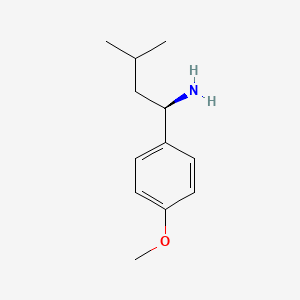
![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
